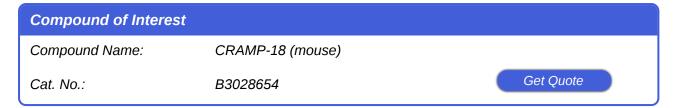


Application Notes and Protocols for CRAMP-18 Peptide Synthesis and Purification

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and purification of the murine cathelicidin-related antimicrobial peptide, CRAMP-18. The protocols are based on established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques.

CRAMP-18 Peptide: Overview and Characteristics

CRAMP-18 is an 18-residue, cationic antimicrobial peptide that represents the functional antibacterial core of the full-length mouse CRAMP protein, the murine homolog of human LL-37.[1] It exhibits potent activity against both Gram-positive and Gram-negative bacteria, often with no significant hemolytic activity.[1][2][3] The peptide's mechanism involves direct antimicrobial action and the ability to bind and neutralize lipopolysaccharide (LPS).[1]

Table 1: Physicochemical Properties of CRAMP-18



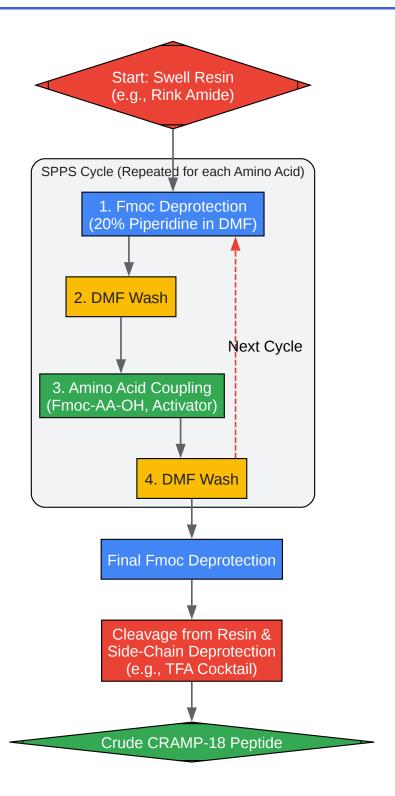
Property	Value	Data Source
Amino Acid Sequence	H-Gly-Glu-Lys-Leu-Lys-Lys-Ile- Gly-Gln-Lys-Ile-Lys-Asn-Phe- Phe-Gln-Lys-Leu-OH	[2]
Molecular Formula	C101H171N27O24	[2]
Molecular Weight (avg)	2147.6 g/mol	[2]
Theoretical pl	10.82	[2]
Grand Average of Hydropathicity (GRAVY)	-0.89	[2]
Purity (Typical)	>97% (via HPLC)	[2]

Application Note 1: CRAMP-18 Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like CRAMP-18. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] The Fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly employed for protecting the α -amino group of the amino acids.[5][6]

CRAMP-18 Synthesis Workflow





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Caption: Workflow for Fmoc-based solid-phase peptide synthesis (SPPS) of CRAMP-18.

Experimental Protocol: CRAMP-18 Synthesis

Methodological & Application





This protocol describes the manual synthesis of CRAMP-18 on a Rink Amide resin, which will yield a C-terminally amidated peptide. Automated synthesizers can also be used.[5]

- 1. Materials and Reagents:
- Resin: Rink Amide resin (100-200 mesh).
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
- Fmoc-Protected Amino Acids: Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH.
- Deprotection Solution: 20% (v/v) piperidine in DMF.
- Coupling/Activation Reagents: HATU (or HBTU) and DIPEA (or HOBt).
- · Washing Solvents: DMF, DCM.
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
- Precipitation/Wash Solvent: Cold diethyl ether.
- 2. Equipment:
- Peptide synthesis vessel with a fritted disk.
- Shaker or rocker.
- Vacuum filtration apparatus.
- Scintillation vials.
- Nitrogen gas line.
- 3. Step-by-Step Procedure:
- Resin Swelling:



- Place the Rink Amide resin (e.g., 0.1 mmol scale) into the synthesis vessel.
- Add DMF (approx. 10 mL/gram of resin) and allow the resin to swell for 15-30 minutes with gentle agitation.
- Drain the DMF using vacuum filtration.
- Initial Fmoc Deprotection:
 - Add the 20% piperidine/DMF solution to the resin.
 - Agitate for 3 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[5]
 - Drain the solution and wash the resin thoroughly with DMF (3-5 times).
- First Amino Acid Coupling (Leu):
 - In a separate vial, dissolve Fmoc-Leu-OH (3-4 eq.), HATU (3-4 eq.), and DIPEA (6-8 eq.)
 in DMF. Allow to pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate at room temperature for 1-2 hours.
 - Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin will be colorless).[7] If the reaction is incomplete, the coupling step can be repeated.
 - Drain the coupling solution and wash the resin with DMF (3-5 times).
- Peptide Chain Elongation:
 - Repeat the cycle of Fmoc Deprotection (Step 2) and Amino Acid Coupling (Step 3) for each subsequent amino acid in the CRAMP-18 sequence in reverse order (Lys, Gln, Phe, Phe, etc., ending with Gly).
- Final Fmoc Deprotection:



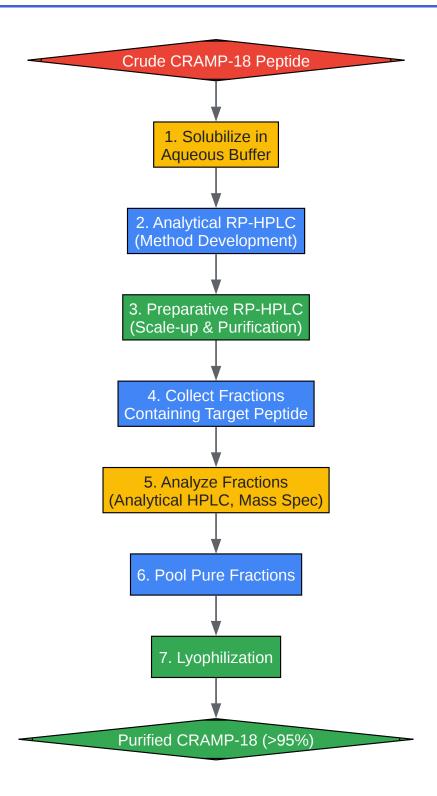
- After coupling the final amino acid (Gly), perform the Fmoc deprotection step one last time to free the N-terminal amine.[7]
- Wash the resin thoroughly with DMF, followed by DCM (3-5 times each), and dry the peptidyl-resin under a stream of nitrogen.
- Cleavage and Side-Chain Deprotection:
 - Transfer the dry resin to a reaction vial.
 - Add the cold cleavage cocktail (e.g., 10 mL for a 0.1 mmol synthesis). Caution: TFA is highly corrosive. Work in a fume hood.
 - Stir the mixture at room temperature for 2-3 hours.
 - Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA.
 - Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.
 - Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
 - Dry the crude peptide pellet under vacuum to yield an off-white powder.

Application Note 2: Purification of CRAMP-18 via RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. It separates the target peptide from impurities (e.g., deletion sequences, incompletely deprotected peptides) based on hydrophobicity. A C18 column is commonly used for peptide purification.[9][10]

CRAMP-18 Purification Workflow





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Caption: Workflow for the purification of synthetic CRAMP-18 peptide using RP-HPLC.

Experimental Protocol: CRAMP-18 Purification



- 1. Materials and Reagents:
- Crude CRAMP-18 Peptide
- Mobile Phase A: 0.1% (v/v) TFA in deionized water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
- Solubilization Buffer: Mobile Phase A or a weak acetic acid solution.
- 2. Equipment:
- Analytical and Preparative HPLC systems with UV detectors (214/280 nm).
- Analytical C18 column (e.g., 4.6 mm ID, 5 μm particle size).
- Preparative C18 column (e.g., 10-50 mm ID, 5-10 μm particle size).
- Mass Spectrometer (e.g., ESI-MS) for verification.
- Lyophilizer (freeze-dryer).
- 3. Step-by-Step Procedure:
- Sample Preparation:
 - Dissolve a small amount of crude CRAMP-18 in Mobile Phase A to a concentration of ~1 mg/mL.
 - Filter the solution through a 0.22 or 0.45 μm syringe filter to remove particulates.
- Analytical HPLC (Method Development):
 - Inject a small volume (10-20 μL) of the prepared sample onto the analytical C18 column.
 - Run a linear gradient to determine the retention time of the main product. A typical screening gradient is 5-65% Mobile Phase B over 30 minutes.



- Optimize the gradient to achieve the best separation between the main peak and major impurities.[11]
- Preparative HPLC (Purification):
 - Switch to the preparative C18 column.
 - Dissolve the remaining crude peptide in a minimal amount of Mobile Phase A.
 - Inject the concentrated sample onto the preparative column. The injection volume will be scaled up from the analytical method.[11]
 - Run the optimized gradient at a higher flow rate appropriate for the preparative column.
 - Monitor the elution profile using the UV detector and collect fractions corresponding to the target peptide peak.[12]
- · Fraction Analysis and Pooling:
 - Analyze the collected fractions using analytical HPLC to assess purity.
 - Confirm the identity of the product in the pure fractions by mass spectrometry. The observed mass should match the theoretical mass of CRAMP-18 (2147.6 Da).
 - Pool the fractions that meet the desired purity level (e.g., >95%).
- Lyophilization:
 - Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a -80°C freezer).
 - Lyophilize the frozen sample under high vacuum until all solvent is removed, yielding the final purified peptide as a white, fluffy powder.
 - Store the lyophilized peptide at -20°C or below.[2]

Table 2: Typical RP-HPLC Parameters for CRAMP-18 Purification



Parameter	Analytical Scale	Preparative Scale
Column	C18, 4.6 x 150 mm, 5 µm	C18, 21.2 x 150 mm, 5-10 μm
Mobile Phase A	0.1% TFA in Water	0.1% TFA in Water
Mobile Phase B	0.1% TFA in ACN	0.1% TFA in ACN
Flow Rate	~1.0 mL/min	~20 mL/min
Gradient	5-65% B over 30 min (example)	Optimized based on analytical run
Detection	UV at 214 nm & 280 nm	UV at 214 nm & 280 nm
Injection Volume	10-50 μL	0.5-5 mL
Sample Load	Micrograms (μg)	Milligrams (mg)

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